4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid is a complex organic compound with a molecular formula of C17H23NO5S and a molecular weight of 353.4 g/mol. This compound is characterized by its unique structure, which includes a benzothiophene ring, a propoxycarbonyl group, and an oxobutanoic acid moiety. It is typically found as a white to pale yellow crystalline solid .
Preparation Methods
The synthesis of 4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid involves several steps, starting with the preparation of the benzothiophene coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring and the propoxycarbonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in various effects, such as enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives and oxobutanoic acid analogs. Compared to these compounds, 4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 4-{[6-Methyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid
- 4-{[6-Methyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid.
Properties
Molecular Formula |
C17H23NO5S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[(6-methyl-3-propoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H23NO5S/c1-3-8-23-17(22)15-11-5-4-10(2)9-12(11)24-16(15)18-13(19)6-7-14(20)21/h10H,3-9H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
GMEAIVBDKJFZFW-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCC(=O)O |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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